![molecular formula C16H12O2 B14307235 3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- CAS No. 110189-81-6](/img/structure/B14307235.png)
3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- is a photochromic compound that exhibits interesting photophysical and photochemical properties It belongs to the family of naphthopyrans, which are known for their ability to undergo reversible photoinduced transformations
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- typically involves the acid-catalyzed reaction between appropriately substituted 2-naphthols and propargyl alcohols. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the formation of the pyran ring . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents onto the naphthopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various substituted naphthopyrans, quinones, and reduced derivatives, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a photochromic material in the development of smart coatings and sensors.
Biology: The compound’s photochromic properties are exploited in biological imaging and as molecular probes.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is used in the production of photochromic lenses and other optical devices.
Wirkmechanismus
The mechanism of action of 3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- involves photoinduced ring-opening and ring-closing reactions. Upon exposure to light, the compound undergoes a reversible transformation between its closed and open forms. This process is facilitated by the absorption of photons, which excites the molecule to a higher energy state, leading to the cleavage of the pyran ring. The open form is typically colored, while the closed form is colorless .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3H-Naphtho[2,1-b]pyran-3-one: A parent compound with similar photochromic properties.
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Known for its use in ophthalmic lenses due to its photochromic behavior.
3H-Benzo[f]chromene: Another photochromic compound with applications in materials science.
Uniqueness
3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- stands out due to its unique substitution pattern, which imparts distinct photophysical properties. The presence of the propenyl group enhances its photochromic efficiency and stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
110189-81-6 |
|---|---|
Molekularformel |
C16H12O2 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2-prop-2-enylbenzo[f]chromen-3-one |
InChI |
InChI=1S/C16H12O2/c1-2-5-12-10-14-13-7-4-3-6-11(13)8-9-15(14)18-16(12)17/h2-4,6-10H,1,5H2 |
InChI-Schlüssel |
VVVFTSQIJLYGPM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC2=C(C=CC3=CC=CC=C32)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


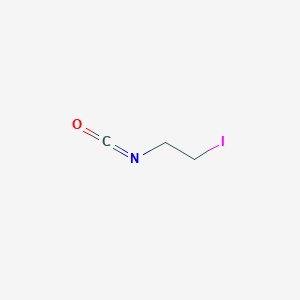
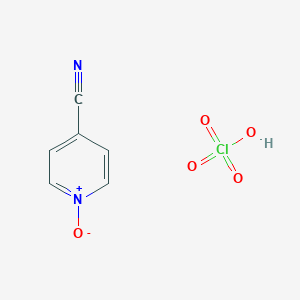
![N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14307164.png)

![2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile](/img/structure/B14307177.png)
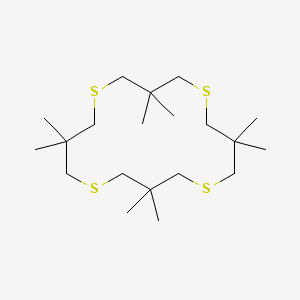
![1-Methoxybicyclo[6.2.2]dodeca-4,9,11-triene](/img/structure/B14307185.png)

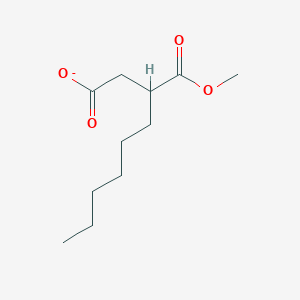

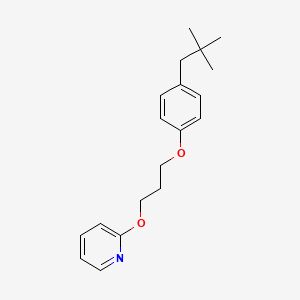
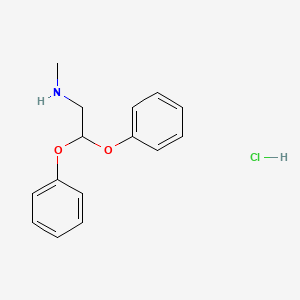
![4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14307230.png)
![2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol](/img/structure/B14307233.png)
